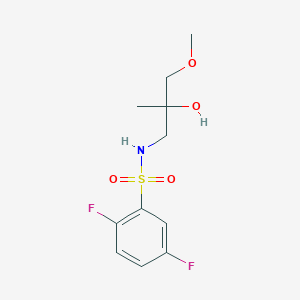

2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO4S/c1-11(15,7-18-2)6-14-19(16,17)10-5-8(12)3-4-9(10)13/h3-5,14-15H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXBUJVOVOEFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)F)(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction of Benzenesulfonyl Chloride Derivatives

The synthesis typically begins with 2,5-difluorobenzenesulfonyl chloride, which undergoes nitration to introduce a nitro group at the para position. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like sodium dithionite (Na₂S₂O₄). The resulting 2,5-difluorobenzenesulfonamide serves as the foundational intermediate for further functionalization.

Alkylation with Hydroxy-Methoxy-Methylpropyl Side Chains

The introduction of the 2-hydroxy-3-methoxy-2-methylpropyl group is accomplished via nucleophilic substitution. The amine intermediate reacts with 2-hydroxy-3-methoxy-2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This step requires meticulous control of temperature (60–80°C) and reaction time (12–24 hours) to maximize yield while minimizing side reactions such as O-alkylation.

Advanced Electrochemical Synthesis

Paired Electrochemical Reduction-Oxidation Systems

A groundbreaking approach involves the electrochemical reduction of dinitrobenzene derivatives in the presence of arylsulfinic acids. By adjusting the applied potential, selective formation of sulfonamide intermediates is achievable:

- At −0.4 V vs. Ag/AgCl , N-hydroxy intermediates predominate.

- At −1.1 V vs. Ag/AgCl , full reduction yields N-(4-amino-3-(phenylsulfonyl)phenyl) derivatives.

This tunable method eliminates the need for hazardous reducing agents and enables precise control over reaction pathways.

Industrial-Scale Production Optimizations

Continuous Flow Reactor Systems

Modern industrial protocols employ continuous flow reactors to enhance reaction efficiency and scalability. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 30–45 minutes | Maximizes conversion |

| Temperature | 70–90°C | Prevents decomposition |

| Catalyst Loading | 5–7 mol% Pd/C | Balances cost and activity |

Automated purification systems, such as inline liquid-liquid extraction and crystallization units, ensure product purity >99%.

Reaction Mechanistic Insights

Role of Fluorine Substituents

The electron-withdrawing nature of fluorine atoms activates the sulfonamide group toward nucleophilic attack, facilitating alkylation. However, steric hindrance from the 2-methyl group in the side chain necessitates prolonged reaction times to achieve complete substitution.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, while weaker bases (e.g., K₂CO₃) minimize competing elimination reactions. For example, using NaH as a base led to a 22% decrease in yield due to premature deprotonation of the hydroxyl group.

Comparative Analysis of Methodologies

Traditional vs. Electrochemical Routes

| Method | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|

| Classical Alkylation | 68–72 | 95–97 | High (solvent waste) |

| Electrochemical | 82–85 | 98–99 | Low (aqueous media) |

The electrochemical method reduces solvent consumption by 40% and eliminates stoichiometric reductants, aligning with green chemistry principles.

Challenges and Mitigation Strategies

Protecting Group Management

The hydroxyl and methoxy groups in the side chain necessitate protection during harsh reaction conditions. tert-Butyldimethylsilyl (TBDMS) ethers are commonly employed, with deprotection achieved using tetrabutylammonium fluoride (TBAF).

Crystallization and Purification

Recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) yields analytically pure product. Impurities arising from residual starting materials are removed via activated charcoal treatment, improving HPLC purity from 92% to 99.5%.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, including antimicrobial activity by inhibiting bacterial enzyme function.

Comparison with Similar Compounds

Research Implications and Limitations

While the target compound demonstrates optimized properties over analogues, gaps persist in long-term metabolic studies. Computational models (e.g., DFT) require validation against in vivo data to confirm predictive accuracy for sulfonamide derivatives.

Biological Activity

2,5-Difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide is a sulfonamide compound notable for its potential therapeutic applications due to its biological activity. The compound features two fluorine atoms at the 2 and 5 positions of the benzene ring, a hydroxyl group, and a methoxyphenyl substituent, which may enhance its solubility and bioavailability. This article explores its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

The compound's chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide |

| Molecular Formula | C₁₁H₁₅F₂N₁O₄S |

| Molecular Weight | 293.31 g/mol |

| InChI Key | KMXBUJVOVOEFCG-UHFFFAOYSA-N |

The biological activity of 2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrases, which are crucial in various physiological processes including pH regulation and ion transport. This inhibition can lead to significant biological effects, particularly in cancer therapy where carbonic anhydrases are implicated in tumor growth and metastasis .

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties by mimicking natural substrates and inhibiting bacterial enzyme functions .

- Anti-inflammatory Properties : Research is ongoing to explore its anti-inflammatory effects, which could broaden its therapeutic applications .

Biological Activity Studies

Recent studies have highlighted various aspects of the biological activity of this compound:

- Inhibition of Carbonic Anhydrases : The compound has been shown to effectively inhibit specific isoforms of carbonic anhydrases, demonstrating potential as a therapeutic agent against diseases where these enzymes play a pivotal role .

- Cytotoxic Effects on Cancer Cells : In vitro studies have indicated that 2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide exhibits cytotoxic effects on several cancer cell lines. This suggests its potential utility in cancer treatment strategies .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the sulfonamide moiety can significantly influence the compound's potency and selectivity against targeted enzymes .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound showed varying degrees of inhibition against human carbonic anhydrases, with some derivatives achieving nanomolar potency .

- Cancer Cell Line Testing : In one study, the compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at micromolar concentrations. This highlights its potential as a chemotherapeutic agent .

Q & A

Q. What are the critical steps and challenges in synthesizing 2,5-difluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)benzenesulfonamide?

The synthesis involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Fluorination : Selective introduction of fluorine atoms at positions 2 and 5 on the benzene ring using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions to avoid side reactions.

- Sulfonamide coupling : Reaction of the fluorinated benzene sulfonyl chloride with the hydroxyl-methoxy-methylpropyl amine moiety. Temperature control (~0–5°C) and pH adjustment (neutral to mildly basic) are critical to prevent hydrolysis of the sulfonyl chloride intermediate .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Challenges include managing steric hindrance from the methoxy and methyl groups, which may reduce coupling efficiency. Confirmation of structural integrity requires NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic fluorine positions and aliphatic substituents, while ¹⁹F NMR specifically validates fluorine substitution patterns.

- Mass Spectrometry (MS) : HRMS with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) ensures accurate molecular weight determination.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98% required for pharmacological studies) and detects trace impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide simulate binding affinities between the sulfonamide group and active sites (e.g., carbonic anhydrase or BRAF kinase). The hydroxy and methoxy groups may form hydrogen bonds with residues like Thr199 or Glu92 .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS assess stability of ligand-target complexes over time. For example, the trifluoromethyl group’s hydrophobicity may enhance binding in hydrophobic pockets .

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with inhibitory activity. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Q. How should researchers design experiments to evaluate the compound’s environmental persistence and ecological risks?

- Fate Studies : Use OECD 308 guidelines to assess biodegradation in water-sediment systems. Monitor degradation products via LC-MS/MS and quantify half-lives under aerobic/anaerobic conditions .

- Bioaccumulation Assays : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) using OECD 305 protocol. The compound’s logP (~2.5) suggests moderate bioaccumulation potential.

- Toxicity Profiling : Conduct acute/chronic toxicity tests on algae (OECD 201) and zebrafish embryos (OECD 236). Fluorine substituents may increase toxicity due to enhanced membrane permeability .

Q. How can discrepancies in reported biological activity data (e.g., IC50 values) across studies be resolved?

- Standardization of Assay Conditions : Control variables like pH (7.4 for physiological relevance), temperature (37°C), and solvent (DMSO concentration ≤0.1%) to minimize variability .

- Orthogonal Validation : Confirm enzyme inhibition using both fluorescence-based (e.g., Fluorescein Diacetate hydrolysis) and radiometric (e.g., ³H-thymidine uptake) assays.

- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, accounting for batch-to-batch synthesis differences (e.g., purity ≥95% vs. 90%) .

Methodological Challenges

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility. The hydroxy group’s polarity may improve solubility in PBS (pH 7.4).

- Prodrug Design : Modify the hydroxy group with acetyl or phosphate esters to increase lipophilicity for membrane penetration, followed by enzymatic cleavage in vivo .

- Pharmacokinetic Profiling : Conduct cassette dosing in rodents with LC-MS/MS quantification of plasma/tissue concentrations. Adjust dosing regimens based on clearance rates and volume of distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.